![molecular formula C23H18ClNO4 B2725155 3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-67-5](/img/structure/B2725155.png)
3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H18ClNO4 and its molecular weight is 407.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18ClNO4
- Molecular Weight : 407.85 g/mol
- CAS Number : 929402-67-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that derivatives of oxazine compounds exhibit significant anti-inflammatory effects. In a study focusing on related compounds, several derivatives demonstrated the ability to inhibit leukotriene B4 synthesis, a key mediator in inflammatory responses. The inhibitory action was assessed using CHO cells expressing human BLT receptors .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. A series of studies have shown that certain derivatives induce cell cycle arrest and apoptosis in various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation through G2/M phase arrest .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Certain oxazine derivatives have shown efficacy against a range of bacterial strains, suggesting that modifications to the core structure can enhance antimicrobial activity .
Case Studies
- Anti-inflammatory Study : A derivative of the compound was tested for its ability to inhibit leukotriene B4 in vitro. Results indicated a significant reduction in calcium mobilization in cells overexpressing BLT receptors, highlighting the compound's potential as an anti-inflammatory agent .
- Anticancer Evaluation : In vitro studies demonstrated that specific analogs of this compound induced apoptosis in MCF-7 cells. Flow cytometry analysis revealed that these compounds triggered G2/M phase arrest, leading to reduced cell viability and increased apoptotic markers .
- Antimicrobial Testing : Compounds structurally similar to this compound were evaluated against various bacterial strains. The results showed promising antibacterial activity, suggesting that further structural optimization could yield more potent antimicrobial agents .
Summary of Biological Activities
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a related compound was shown to exhibit selective cytotoxic effects on melanoma cells, inducing cell cycle arrest and decreasing melanin content. This suggests that derivatives of 3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one could serve as novel candidates for melanoma therapy due to their ability to target cancer cell pathways effectively .
Inhibition of Leukotriene B4
Another study evaluated the leukotriene B4 inhibitory activity of related compounds. The findings indicated that certain derivatives demonstrated significant inhibition of calcium mobilization in cells expressing human receptors. This highlights the potential for these compounds in treating inflammatory diseases by modulating leukotriene pathways .
Photoluminescent Properties
The photophysical properties of compounds similar to this compound have been investigated for their use in optoelectronic applications. For example, triazole-coumarin hybrids have shown promising luminescent properties suitable for imaging applications. These characteristics suggest that derivatives could be developed into fluorescent probes or sensors .
Data Table: Summary of Biological Activities
Case Study 1: Melanoma Treatment
A study focused on a derivative of the compound was conducted to assess its efficacy against melanoma cells. The results indicated a significant cytotoxic effect compared to normal cells, suggesting its potential as a targeted therapy for skin cancers. The detailed investigation into the molecular mechanisms revealed that the compound could disrupt critical pathways involved in cancer cell proliferation.
Case Study 2: Anti-inflammatory Potential
In another study assessing leukotriene inhibition, several derivatives were synthesized and tested for their ability to inhibit calcium signaling in inflammatory pathways. The most potent inhibitor exhibited an IC50 value lower than established positive controls, indicating strong therapeutic potential against conditions like asthma and other inflammatory disorders.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-14-21(15-4-6-16(24)7-5-15)22(26)18-8-9-20-19(23(18)29-14)12-25(13-28-20)11-17-3-2-10-27-17/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPWQIRJCNGONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.